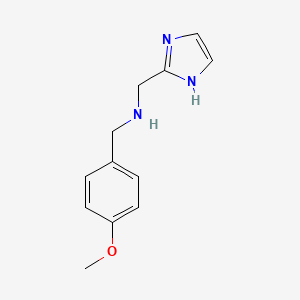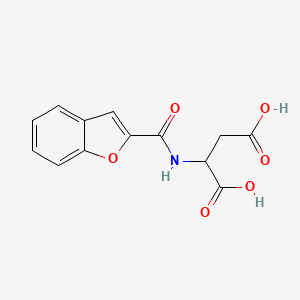
2-(1-Benzofuran-2-carbonylamino)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzofuran-2-carbonylamino)butanedioic acid, also known as 2-BFABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzofuran and is synthesized through a specific method. In
Mécanisme D'action
The mechanism of action of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Inflammatory cells, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators such as prostaglandins. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammatory cells, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to reduce inflammation and pain. In plants, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to enhance plant growth and improve crop yields.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-Benzofuran-2-carbonylamino)butanedioic acid in lab experiments include its high purity, stability, and ease of synthesis. However, there are also limitations to using 2-(1-Benzofuran-2-carbonylamino)butanedioic acid in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid. In medicine, further studies are needed to determine the efficacy and safety of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid as a potential anti-cancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the optimal concentration and application method of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid for enhancing plant growth and improving crop yields. In material science, further studies are needed to explore the potential use of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid in the synthesis of novel materials such as polymers and nanoparticles.
Conclusion:
In conclusion, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid involves the reaction between benzofuran-2-carbonyl chloride and glycine in the presence of a base. 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways. 2-(1-Benzofuran-2-carbonylamino)butanedioic acid exhibits various biochemical and physiological effects, and there are advantages and limitations to using it in lab experiments. Several future directions for the study of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid have been identified, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
The synthesis of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid involves the reaction between benzofuran-2-carbonyl chloride and glycine in the presence of a base. This reaction results in the formation of 2-(1-Benzofuran-2-carbonylamino)butanedioic acid, which can be purified through recrystallization. The yield of this reaction is around 70-80%, and the purity of the product can be determined through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been shown to enhance plant growth and improve crop yields. In material science, 2-(1-Benzofuran-2-carbonylamino)butanedioic acid has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Propriétés
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c15-11(16)6-8(13(18)19)14-12(17)10-5-7-3-1-2-4-9(7)20-10/h1-5,8H,6H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCODSTWHQSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzofuran-2-carbonylamino)butanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)cyclopropyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7562894.png)
![N-[(2-ethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7562916.png)
![N-[2-[5-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]thiophen-2-yl]ethyl]methanesulfonamide](/img/structure/B7562921.png)
![(E)-3-[5-(4-fluorophenyl)thiophen-2-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B7562929.png)
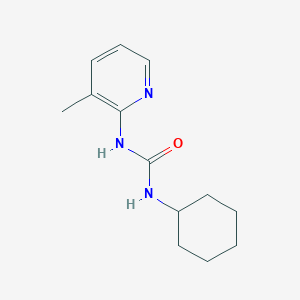
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(2-methylcyclohexyl)acetamide](/img/structure/B7562934.png)
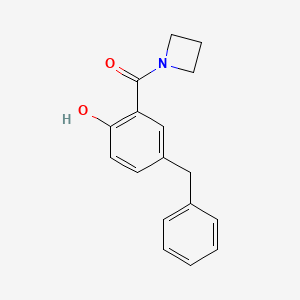
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)
![1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)
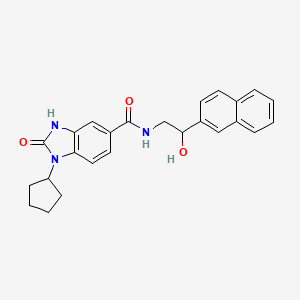
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)
